molecular formula C19H18BrNO2 B5150594 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile

2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile

Cat. No. B5150594
M. Wt: 372.3 g/mol
InChI Key: IINSATPVYFZYPA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile, also known as DPE-2-41, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylonitrile derivatives and is known for its unique chemical properties that make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit angiogenesis, which is the process by which new blood vessels are formed, and this can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and can be used as a tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile. One of the most promising areas of research is the development of new derivatives of this compound that have improved efficacy and lower toxicity. Additionally, there is a need for further studies to investigate the mechanisms of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile and to identify new targets for this compound in cancer cells. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in humans.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves a multi-step process that requires the use of different reagents and solvents. One of the most common methods used for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 4-bromobenzaldehyde with 3,4-diethoxybenzaldehyde in the presence of a base such as piperidine. The resulting product is then treated with acrylonitrile and a catalyst to obtain 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile.

Scientific Research Applications

2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has potent anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINSATPVYFZYPA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.